N-piperidin-4-ylbenzenesulfonamide is a chemical compound known for its diverse applications in medicinal chemistry, particularly as a building block for pharmaceutical development. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, attached to a benzenesulfonamide group. The molecular formula of N-piperidin-4-ylbenzenesulfonamide is , with a molecular weight of 240.32 g/mol. The structure of this compound allows it to interact with various biological targets, making it significant in drug design and development.
N-piperidin-4-ylbenzenesulfonamide can be synthesized from readily available precursors such as piperidine and benzenesulfonyl chloride. Its derivatives are often explored in academic and industrial research settings due to their potential therapeutic properties.
This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and have been modified to enhance their efficacy against various biological targets.
The synthesis of N-piperidin-4-ylbenzenesulfonamide typically involves the reaction between piperidine and benzenesulfonyl chloride. The general procedure includes:
The reaction conditions can be optimized by adjusting parameters such as temperature, solvent choice, and concentration to maximize yield and purity. The use of catalysts may also enhance reaction efficiency.
The molecular structure of N-piperidin-4-ylbenzenesulfonamide consists of:
The compound's structural data includes:
N-piperidin-4-ylbenzenesulfonamide can participate in various chemical reactions, including:
Common reagents for these reactions include hydrogen gas for reductions and various alkyl or aryl halides for substitution reactions. Reaction conditions need careful optimization to ensure high yields.
The mechanism of action for N-piperidin-4-ylbenzenesulfonamide primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in disease processes.
Experimental studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, often assessed through in vitro assays against specific cell lines or pathogens.
Relevant analyses often include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structural integrity and purity.
N-piperidin-4-ylbenzenesulfonamide has several applications in scientific research:
Research continues to explore its potential in various therapeutic areas, including cancer treatment and anti-inflammatory therapies, highlighting its significance in ongoing pharmaceutical development efforts.
Sulfonamide functional groups (–SO₂NH–) constitute privileged pharmacophores in drug design due to their versatile molecular recognition properties and capacity for structural diversification. These motifs exhibit strong hydrogen-bonding capabilities (typically acting as both hydrogen bond donors and acceptors) and moderate acidity (pKa ~10-11), enabling targeted interactions with enzymatic active sites. The tetrahedral geometry of the sulfur atom imposes distinct three-dimensional orientations on attached substituents, facilitating complementary binding with biological targets. N-Piperidin-4-ylbenzenesulfonamide exemplifies this versatility, where the sulfonamide bridge connects an aromatic benzene ring to a saturated nitrogen heterocycle (piperidine), creating a conformational semi-rigidity essential for precise target engagement [2] [9].
Sulfonamides are historically significant as antibacterial agents but have since demonstrated broader therapeutic utility as carbonic anhydrase inhibitors (e.g., acetazolamide), antivirals, and kinase modulators. Their mechanism often involves mimicking transition states or endogenous substrates, particularly in metalloenzyme active sites. For instance, the sulfonamide group can coordinate zinc ions in carbonic anhydrases via the deprotonated nitrogen atom, while the aryl group participates in hydrophobic stacking interactions [3]. In N-piperidin-4-ylbenzenesulfonamide, the basic piperidine nitrogen (pKa ~10-11) provides a protonation site that enhances water solubility in salt forms (e.g., hydrochloride salts), addressing a key limitation of purely aromatic sulfonamides [2] [5].
Table 1: Comparative Physicochemical Properties of Sulfonamide Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
---|---|---|---|---|---|
N-Piperidin-4-ylbenzenesulfonamide·HCl | C₁₁H₁₇ClN₂O₂S | 276.78 | 1.1387 | 2 | 3 |
4-Nitro derivative·HCl | C₁₁H₁₆ClN₃O₄S | 321.78 | 1.65* | 2 | 7 |
4-Fluoro derivative | C₁₁H₁₅FN₂O₂S | 258.31 | 1.1* | 2 | 5 |
2-Nitro derivative | C₁₁H₁₅N₃O₄S | 285.32 | 0.98* | 2 | 7 |
* Estimated values based on structural analogs [2] [5] [8]
Piperidine rings serve as conformationally constrained bioisosteres for aniline and other flat aromatic systems, effectively addressing pharmacokinetic limitations while maintaining target engagement. The saturated six-membered ring introduces sp³-hybridized character (increasing Fsp³) and reduces planar symmetry, which correlates with improved solubility and metabolic stability. In N-piperidin-4-ylbenzenesulfonamide, the piperidine nitrogen acts as a strong hydrogen bond acceptor and donor, while the equatorial C–H bonds engage in weak hydrophobic interactions. This dual functionality enables mimicry of para-substituted phenyl rings, as evidenced by bridged piperidine analogs demonstrating 10–50-fold solubility enhancements (e.g., 104 μg/mL vs. <0.1 μg/mL for phenyl equivalents) without compromising target affinity .
The bioisosteric utility of piperidine is amplified by its stereoelectronic flexibility. Substituents at the 4-position project into distinct spatial orientations (axial/equatorial), enabling three-dimensional exploration of pharmacophore space unavailable with flat aromatics. This property is exploited in γ-secretase modulators for Alzheimer’s disease, where bridged piperidine replacements for phenyl linkers simultaneously reduced lipophilicity (ΔLogD = –0.4 to –1.2) and increased aqueous solubility (>100-fold), while maintaining nanomolar potency . Crucially, the basic nitrogen eliminates the structural alert associated with anilines (oxidative metabolism to reactive intermediates), enhancing toxicological profiles.
Table 2: Bioisosteric Impact of Piperidine vs. Phenyl Linkers on Drug Properties
Bioisostere Type | Representative Compound | Aβ42 IC₅₀ (nM) | LogD | Solubility (μg/mL) |
---|---|---|---|---|
Phenyl linker | GSM analog 5 | 510 | >4 | <0.1 |
Bridged piperidine | GSM analog 6 | 42 | 3.6 | 104 |
Bicyclo[1.1.1]pentane | GSM analog 7 | 214 | 4.1 | 88 |
Bicyclo[2.2.2]octane | GSM analog 8 | 118 | 4.1 | 15 |
Data adapted from γ-secretase modulator (GSM) optimization studies
The molecular hybridization strategy underlying N-piperidin-4-ylbenzenesulfonamide integrates complementary pharmacophoric elements to optimize enzyme inhibition. The benzenesulfonamide moiety provides a high-affinity zinc-binding group (ZBG) for metalloenzymes, while the piperidine ring introduces steric and electronic modulation tailored to adjacent binding pockets. This synergy is exemplified in carbonic anhydrase (CA) inhibition, where derivatives show >500-fold selectivity for bacterial (Vibrio cholerae) over human cytosolic isoforms (hCA I/II). Key structure-activity relationship (SAR) insights include:
The hybridization approach extends beyond CAs to aminoglycoside acetyltransferase (Eis) inhibition in Mycobacterium tuberculosis. Eis inhibition restores kanamycin efficacy in resistant strains by blocking acetylation mechanisms. Benzenesulfonamide-piperidine hybrids bind Eis’s kanamycin pocket via sulfonamide–Arg25 hydrogen bonds and piperidine–Phe84 hydrophobic contacts, with inhibition constants (Kᵢ) <100 nM abolishing kanamycin resistance [7].
Table 3: Enzyme Inhibition Profiles of Structural Analogs
Derivative | hCA I KI (nM) | hCA II KI (nM) | VchCA KI (nM) | Selectivity (VchCA/hCA II) |
---|---|---|---|---|
Parent compound (unsubstituted) | 430 | 75.9 | 76.7 | 0.98 |
4-NO₂ analog (4) | 484 | 71.2 | 8.9 | 8.0 |
GABA-derivatized analog (14) | 19.8 | 9.8 | 6.1 | 1.6 |
Boc-GABA analog (18) | 193 | 83.1 | 5.8 | 14.3 |
Acetazolamide (AAZ) | 250 | 12 | 25 | 2.1 |
Data from stopped-flow CO₂ hydrase assays [3]
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: